molecular formula C14H20O3 B14647468 1-Phenyl-2,2-dipropoxyethan-1-one CAS No. 54149-75-6

1-Phenyl-2,2-dipropoxyethan-1-one

Cat. No.: B14647468
CAS No.: 54149-75-6
M. Wt: 236.31 g/mol
InChI Key: VWMGHNRZZZXQNL-UHFFFAOYSA-N
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Description

1-Phenyl-2,2-dipropoxyethan-1-one is an organic compound characterized by the presence of a phenyl group attached to a dipropoxyethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2,2-dipropoxyethan-1-one can be achieved through several methods. One common approach involves the reaction of phenylacetone with propyl alcohol under acidic conditions to form the desired product. The reaction typically requires a catalyst such as sulfuric acid to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2,2-dipropoxyethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-Phenyl-2,2-dipropoxyethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Phenyl-2,2-dipropoxyethan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: A structurally related compound with similar chemical properties.

    1-Phenyl-2-propanone: Another related compound used in similar applications.

Properties

CAS No.

54149-75-6

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

1-phenyl-2,2-dipropoxyethanone

InChI

InChI=1S/C14H20O3/c1-3-10-16-14(17-11-4-2)13(15)12-8-6-5-7-9-12/h5-9,14H,3-4,10-11H2,1-2H3

InChI Key

VWMGHNRZZZXQNL-UHFFFAOYSA-N

Canonical SMILES

CCCOC(C(=O)C1=CC=CC=C1)OCCC

Origin of Product

United States

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